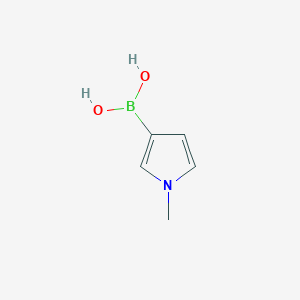

(1-Methyl-1H-pyrrol-3-YL)boronic acid

Description

(1-Methyl-1H-pyrrol-3-YL)boronic acid is a heterocyclic boronic acid featuring a pyrrole ring substituted with a methyl group at the 1-position and a boronic acid moiety at the 3-position. Boronic acids are widely recognized for their reversible diol-binding capacity, making them valuable in sensor development, drug design, and dynamic combinatorial chemistry .

Properties

IUPAC Name |

(1-methylpyrrol-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BNO2/c1-7-3-2-5(4-7)6(8)9/h2-4,8-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAWKBLSAMTBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C=C1)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrrol-3-YL)boronic acid typically involves the reaction of 1-methylpyrrole with a boron-containing reagent. One common method is the reaction of 1-methylpyrrole with tri-n-butyltin chloride in the presence of n-butyl lithium and N,N,N’,N’-tetramethylethylenediamine, followed by a coupling reaction with a boron reagent .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. These methods typically use palladium catalysts and boronic acid derivatives to achieve high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-pyrrol-3-YL)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include various boronic esters, borates, and coupled products with aryl or vinyl groups .

Scientific Research Applications

(1-Methyl-1H-pyrrol-3-YL)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-3-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium complex.

Transmetalation: The boronic acid group transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogs and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

*Inferred from analogs; pyrrole derivatives typically exhibit higher pKa than arylboronic acids due to electron-donating effects .

Reactivity and Stability

- pH Sensitivity: Boronic acids undergo hydrolysis at alkaline pH, with optimal stability near physiological pH (7.4). For example, 4-nitrophenyl boronic acid converts to 4-nitrophenol under basic conditions (pH ~11) . The methyl group in this compound may stabilize the boron center, delaying hydrolysis.

- Dynamic Chemistry : Boronic acids participate in ester exchange reactions, as demonstrated by phenylboronic acid’s rapid equilibration with catechol in the presence of Et₃N . Heterocyclic boronic acids like the target compound may exhibit slower exchange rates due to steric hindrance.

Key Research Findings and Limitations

- Antifungal Potential: Fungal HDAC inhibitors like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid achieve 50% inhibition at 1 µM, comparable to trichostatin A .

- Synthesis Challenges : Some boronic acid derivatives (e.g., pyren-1-yl boronic acid) are difficult to test due to poor solubility, underscoring the need for structural optimization .

- pKa Variability : Boronic acids with electron-withdrawing groups (e.g., 3-AcPBA) exhibit higher pKa (~9.5), reducing their efficacy in physiological environments .

Biological Activity

(1-Methyl-1H-pyrrol-3-YL)boronic acid is a boronic acid derivative characterized by its unique pyrrole structure. It has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound is known to inhibit certain kinases, which play crucial roles in cellular signaling pathways. For instance, it has been shown to target tropomyosin receptor kinases (TRKs), leading to the inhibition of cell proliferation and differentiation pathways associated with cancer progression.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antioxidant Activity : Studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties, which can protect cells from oxidative stress .

- Cytotoxic Effects : The compound has shown potent cytotoxicity against various cancer cell lines, including MCF-7, indicating its potential as an anticancer agent .

- Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases .

Study 1: Anticancer Activity

A recent study assessed the effects of this compound on the proliferation of cancer cell lines. The results indicated that at lower concentrations, the compound effectively inhibited the growth of MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics. This suggests that it may serve as a promising candidate for further development in cancer therapy .

Study 2: Enzyme Activity Assessment

In another investigation, the compound was evaluated for its enzyme inhibitory activities. The findings revealed that it exhibited moderate acetylcholinesterase inhibition (IC50: 115.63 µg/mL) while demonstrating high inhibitory effects on butyrylcholinesterase (IC50: 3.12 µg/mL). These results highlight its potential utility in treating conditions related to cholinergic dysfunction such as Alzheimer's disease .

Summary of Biological Activities

| Biological Activity | IC50 Value | Remarks |

|---|---|---|

| Antioxidant Activity | 0.14 ± 0.01 µg/mL | Strong free radical scavenging activity |

| Cytotoxicity against MCF-7 | 18.76 ± 0.62 µg/mL | Effective against breast cancer cell line |

| Acetylcholinesterase Inhibition | 115.63 ± 1.16 µg/mL | Moderate inhibition |

| Butyrylcholinesterase Inhibition | 3.12 ± 0.04 µg/mL | High inhibition |

| Antiurease Activity | 1.10 ± 0.06 µg/mL | Significant inhibition observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.